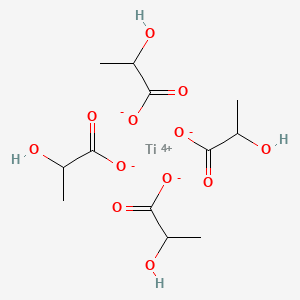

Titanium lactate

Description

Contextual Significance of Titanium-Ligand Complexes in Advanced Materials and Catalysis

Titanium-ligand complexes, a broad class of organometallic compounds, are foundational to many modern technological advancements. Titanium's abundance, low toxicity, and versatile coordination chemistry make it an ideal metal center for a wide array of applications. nih.gov In materials science, titanium complexes, particularly alkoxides, are instrumental in the sol-gel process for creating high-purity titanium dioxide (TiO2) coatings and nanoparticles. numberanalytics.com These materials are crucial in applications ranging from photocatalysis and solar cells to pigments and biomedical implants. researchgate.netasminternational.org In catalysis, titanium complexes are renowned for their role in polymerization, such as in the production of polyolefins and polyesters, and in stereoselective reactions like the Sharpless epoxidation, which provides access to chiral molecules essential in pharmaceuticals. nih.govnoahchemicals.com The ability to tune the steric and electronic properties of the ligands surrounding the titanium center allows for precise control over the reactivity and selectivity of these catalysts.

Historical Development and Evolution of Titanium Lactate (B86563) Research

The exploration of titanium-based compounds has a rich history, with the systematic study of titanium alkoxides beginning in the early 1950s. Initial research focused on understanding the association behavior of simple titanium alkoxides. The development of more complex ligands, such as lactate, represented a significant evolution, offering enhanced stability and solubility, particularly in aqueous systems. ontosight.ai Titanium lactate itself has been known for some time, with early uses including as a mordant in the leather industry under the trade name "corrichrome". wikipedia.org However, deeper investigation into its chemical properties and potential for more advanced applications is a more recent endeavor. Research has increasingly focused on derivatives like titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH), a water-soluble and stable precursor for the synthesis of TiO2. mdpi.comrsc.org This has opened new avenues for biomimetic and green synthesis approaches to titania-based nanomaterials. nih.govresearchgate.net

Scope and Significance of Current Research Trajectories on this compound

Current research on this compound and its derivatives is vibrant and multifaceted. A primary focus is its application as a precursor for the synthesis of nanostructured titanium dioxide. nih.govnih.gov Scientists are investigating how factors like pH, concentration, and the presence of other ions influence the size, morphology, and crystalline phase of the resulting TiO2 nanoparticles, which in turn dictates their performance in photocatalysis and other applications. nih.govresearchgate.net Another significant area of research is its role in catalysis. This compound complexes are being explored as catalysts for polymerization reactions and in asymmetric synthesis, where the chiral nature of the lactate ligand can be leveraged to control the stereochemical outcome of a reaction. researchgate.netm-chem.co.jp Furthermore, the use of this compound as a cross-linking agent in polymer chemistry is an active field of study, aiming to improve the mechanical and thermal properties of various polymers. specialchem.comresearchgate.net The ongoing exploration of this compound's reactivity and interactions with other molecules continues to reveal its potential in developing novel materials and more efficient chemical processes.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

14678-53-6 |

|---|---|

Formule moléculaire |

C3H5O3Ti+3 |

Poids moléculaire |

136.94 g/mol |

Nom IUPAC |

2-hydroxypropanoate;titanium(4+) |

InChI |

InChI=1S/C3H6O3.Ti/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+4/p-1 |

Clé InChI |

DRMGZHCYLDKBED-UHFFFAOYSA-M |

SMILES canonique |

CC(C(=O)[O-])O.[Ti+4] |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of Titanium Lactate

Conventional Routes for Titanium Lactate (B86563) Complex Synthesis

The synthesis of titanium lactate complexes can be achieved through various methods, broadly categorized into aqueous-based preparations and organic solvent-mediated pathways. These methods offer control over the complex's stability and reactivity, which is crucial for its subsequent use.

Aqueous-Based Preparations and Solution Chemistry Control

A notable aqueous-based synthesis involves the use of titanium(IV) bis(ammonium lactato)dihydroxide (TiBALDH), a commercially available and water-soluble precursor. rsc.orgunits.it TiBALDH is favored for its stability in aqueous solutions, which allows for controlled hydrolysis and condensation reactions, essential for techniques like biomimetic synthesis of titanium dioxide (TiO₂). rsc.org The stability of TiBALDH in aqueous media is attributed to the chelating effect of the lactate group, which results in an octahedral coordination around the titanium ion. units.it

Research has shown that TiBALDH exists in equilibrium with TiO₂ nanoparticles in aqueous solutions. rsc.orgnih.gov This equilibrium is influenced by factors such as concentration, pH, and the presence of certain ions. rsc.orgrsc.org For instance, dilution of a TiBALDH solution can shift the equilibrium towards the formation of TiO₂ nanoparticles. rsc.orgnih.gov Acidic conditions (pH 4.0-5.5) can increase the solubility of the titanium complex, while basic conditions promote condensation and the formation of anatase nanoparticle gels. rsc.org

Another aqueous route involves dissolving titanium powder in an ice-cold solution of hydrogen peroxide and ammonia (B1221849) to form a Ti-peroxo acid, followed by the addition of lactic acid to create a stable lactate-titanium complex. mrs-j.org This method has been successfully employed for synthesizing strontium titanate (SrTiO₃) from an aqueous solution. mrs-j.org

Organic Solvent-Mediated Synthesis Pathways

Organic solvents are also utilized in the synthesis of this compound complexes, particularly when starting from titanium alkoxides. For example, titanium ethylate can be reacted with lactic acid in an ethanol (B145695) solvent. nih.gov The lactic acid acts as a chelating ligand, reducing the high reactivity of the titanium alkoxide towards hydrolysis. nih.govresearchgate.net This approach is fundamental in sol-gel processes where a spinnable sol is required for fiber production. nih.gov

Solvothermal synthesis, another method employing organic solvents, has been used to prepare cerium-doped anatase TiO₂. In this process, titanium(IV) isopropoxide is reacted with cerium(III) nitrate (B79036) hexahydrate in ethanol. rsc.org The addition of lactic acid to this system was found to produce less crystalline samples with higher surface areas and a greater proportion of Ce³⁺, which enhanced the photocatalytic activity of the resulting material. rsc.org

Utilizing this compound as a Precursor for Inorganic Materials Fabrication

This compound's stability and reactivity make it an excellent precursor for the fabrication of a variety of inorganic materials, including titanium dioxide and complex metal oxides.

Sol-Gel Processing Incorporating this compound Precursors

The sol-gel process is a versatile method for producing solid materials from small molecules. This compound precursors are particularly useful in this technique due to their controlled hydrolysis rates. When titanium alkoxides are modified with α-hydroxy carboxylic acids like lactic acid, their reactivity is tamed, allowing for the formation of stable sols. nih.govresearchgate.net

This controlled reactivity is critical for applications such as the fabrication of purely sol-gel-derived titanium(IV) oxide fiber fleeces. nih.gov By using lactic acid as a chelating ligand for titanium ethylate, a spinnable sol can be produced, which is then processed into non-woven fleeces. nih.gov The properties of the final material, such as its dissolution behavior in physiological solutions, can be tuned by adjusting the lactic acid content in the initial sol. nih.gov

Hydrothermal and Solvothermal Approaches to Titanium Dioxide (TiO₂) from this compound

Hydrothermal and solvothermal methods are widely used for synthesizing crystalline TiO₂ nanoparticles from this compound precursors. sci-hub.senih.govscielo.br These methods involve heating a solution of the precursor in a sealed vessel, allowing for precise control over the crystal phase, size, and morphology of the resulting TiO₂. x-mol.net

In hydrothermal synthesis, water-soluble this compound complexes are often used. nih.govmdpi.com For instance, single-phase brookite TiO₂ has been synthesized hydrothermally using titanium chloride, sodium lactate, and urea (B33335). x-mol.net In this system, sodium lactate acts as a crucial complexant, and the concentration of urea influences the crystalline structure of the final product. x-mol.net The morphology of the brookite TiO₂ can be controlled from quasi-spherical to rod-like structures by adjusting the amounts of sodium lactate and urea. x-mol.net

Titanium(IV) bis(ammonium lactato) dihydroxide (TALH) is another common precursor in hydrothermal synthesis. sci-hub.senih.gov The hydrolysis of TALH under basic conditions is a key step in the formation of TiO₂ nanocrystals. rsc.org The lactate ions present from the precursor can also play a role in the surface chemistry of the resulting nanocrystals. nih.govrsc.org

Solvothermal synthesis, which uses an organic solvent instead of water, offers another route to TiO₂. For example, the solvothermal reaction of titanium(IV) isopropoxide in ethanol, with the addition of lactic acid, has been shown to produce nanocrystalline anatase TiO₂. rsc.orgresearchgate.net The presence of lactic acid in this synthesis can lead to materials with higher surface areas and specific beneficial properties for applications like photocatalysis. rsc.org

Formation of Complex Metal Oxides (e.g., SrTiO₃, Vanadia-Titania) via this compound Derived Routes

This compound complexes are also valuable precursors for the synthesis of complex metal oxides, such as strontium titanate (SrTiO₃) and vanadia-titania (V₂O₅-TiO₂).

A stable lactate-titanium complex, synthesized in an aqueous solution, has been used to produce SrTiO₃ powders and films. mrs-j.org This method allows for lower heat-treatment temperatures compared to solid-state reactions, resulting in materials with larger specific surface areas. mrs-j.org Pure SrTiO₃ powder can be obtained by heating the precursor at 700°C, and crack-free films can be prepared at 600°C. mrs-j.org Hydrothermal synthesis using titanium(IV) bis(ammonium lactato) dihydroxide (TALH) as the titanium source has also been employed to create SrTiO₃ nanocubes.

In the case of vanadia-titania catalysts, a one-pot synthesis of mesoporous vanadia-titania has been reported for the selective oxidation of ethyl lactate to ethyl pyruvate (B1213749). acs.orgresearchgate.netacs.org While this synthesis does not directly use a pre-formed this compound complex, the reaction involves ethyl lactate, highlighting the relevance of lactate chemistry in the formation of these complex oxides. The resulting materials exhibit high surface areas and a high density of isolated vanadium species, leading to superior catalytic activity. acs.orgacs.org The interaction between the vanadium precursor and the titania support is crucial for the formation of the active catalytic sites. acs.org

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles are centered on the use of benign solvents, renewable feedstocks, and energy-efficient reaction conditions, while minimizing waste generation. The synthesis of this compound, particularly water-soluble variants like titanium(IV) bis(ammonium lactato)dihydroxide (TiBALDH), serves as a noteworthy example of the application of these principles in creating more environmentally friendly chemical compounds. mdpi.comrsc.org

A significant advancement in the green synthesis of this compound involves the use of water as a solvent, thereby avoiding volatile and often toxic organic solvents. mdpi.com The reaction of titanium alkoxides, such as titanium isopropoxide, with lactic acid in an aqueous medium is a key methodology. researchgate.net Lactic acid, a naturally occurring alpha-hydroxy acid, is a biocompatible and renewable feedstock, further enhancing the green credentials of this synthesis. numberanalytics.com

The selection of precursors is a critical factor in the environmental impact of the synthesis. mdpi.com While traditional precursors like titanium tetrachloride (TiCl4) are effective, they are also corrosive and produce hazardous byproducts. mdpi.com In contrast, titanium alkoxides offer a less corrosive alternative. The reaction to form TiBALDH, for instance, can be described as a one-pot synthesis where titanium isopropoxide is mixed with lactic acid and an aqueous ammonia solution. researchgate.net This process is advantageous as it proceeds under mild conditions and produces a stable, water-soluble product.

The stability of this compound complexes in aqueous solutions is a key feature that aligns with green chemistry principles. This stability prevents premature hydrolysis and precipitation, allowing for better control over subsequent reactions where it is used as a precursor, for instance, in the synthesis of titanium dioxide nanoparticles. rsc.orgrsc.org The lactate ligand acts as a chelating agent, stabilizing the titanium center and rendering the complex water-soluble. researchgate.net

Detailed Research Findings:

Research into the synthesis of this compound has provided valuable insights into its structure and properties, underscoring its green chemistry attributes. Spectroscopic and crystallographic studies have been instrumental in characterizing these complexes.

For instance, the synthesis of various titanium(IV) alkoxide complexes with different alkyl lactate ligands has been reported, prepared through an alcohol exchange reaction with titanium(IV) isopropoxide. These compounds have been characterized using spectroscopic techniques, providing data on their molecular structure. researchgate.net

Crystallographic studies have successfully determined the structure of diammonium tris(2-hydroxypropionato)titanate(IV), a crystalline form of this compound. X-ray single-crystal diffraction data revealed a cubic cell structure. This detailed structural information is supported by 13C NMR, Raman, and IR spectroscopy, confirming the chelation of titanium by the lactate ligands. nih.gov The absence of non-bonded functional groups in this structure limits the potential for oligomerization, contributing to its stability in solution. nih.gov

Infrared (IR) spectroscopy has been used to identify the vibrational modes of the bonds within the this compound complex. For example, in studies of TiBALDH, absorbance peaks corresponding to Ti-(lactate) and Ti-O-Ti vibrations have been identified, providing insight into the molecular-level interactions. acs.org

Kinetic studies on the hydrolysis and condensation of TiBALDH under basic conditions have also been conducted to understand the formation of titanium dioxide nanoparticles from this precursor. These studies, followed by techniques like dynamic light scattering (DLS) and UV-vis spectrometry, have helped in developing kinetic models to describe the particle formation process. acs.org

The following table summarizes key research findings related to the synthesis and characterization of this compound, emphasizing the green aspects of the methodologies.

| Precursor(s) | Ligand(s) | Solvent | Key Green Chemistry Principle(s) | Characterization Techniques | Research Focus |

| Titanium Isopropoxide | Lactic Acid, Aqueous Ammonia | Water | Use of renewable feedstock (lactic acid), benign solvent (water), one-pot synthesis | Not specified in detail in this source | Synthesis of TiBALDH |

| Titanium(IV) Isopropoxide | Alkyl Lactates | Not specified | Alcohol exchange reaction | Spectroscopic and electrochemical techniques | Synthesis and characterization of various this compound complexes |

| Not specified | Lactic Acid | Not specified | Formation of a stable, water-soluble complex | X-ray crystallography, 13C NMR, Raman, IR spectroscopy | Structural determination of diammonium tris(2-hydroxypropionato)titanate(IV) |

| Titanium(IV) bis(ammonium lactato)dihydroxide (TiBALDH) | Lactate | Water | Use of a water-soluble, stable precursor | IR spectroscopy | Investigating molecular interactions and morphology of films |

Structural Elucidation and Coordination Chemistry of Titanium Lactate Complexes

Molecular and Crystal Structure Characterization of Titanium Lactate (B86563)

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the properties of titanium lactate complexes. X-ray diffraction has been a pivotal technique in revealing the intricate structures of these compounds.

X-ray diffraction studies have successfully characterized both mononuclear and oligomeric forms of this compound complexes. A notable example is the crystalline form of diammonium tris(2-hydroxypropionato)titanate(IV), (NH₄)₂[Ti(C₃H₄O₃)₃]. nih.gov Single-crystal X-ray diffraction data revealed that this compound crystallizes in the cubic system with a P2₁3 space group and a unit cell parameter of a = 11.649(4) Å. nih.govacs.org The structure consists of a central titanium atom coordinated by three lactate ligands. acs.org

In addition to mononuclear complexes, oligomeric structures have also been identified. For instance, the commercially available precursor often referred to as TiBALDH or TALH has been identified as an ammonium (B1175870) oxo-lactato-titanate with the formula (NH₄)₈[Ti₄O₄(Lactate)₈]·4H₂O. rsc.org This compound exists in equilibrium in solution with the mononuclear tris-lactato-titanate and crystalline TiO₂ nanoparticles. rsc.org The formation of such oligomeric species highlights the complex solution chemistry of this compound. Furthermore, hydrothermal treatment of this compound in the presence of other reagents can lead to the formation of different crystalline phases, such as brookite, anatase, and layered titanium phosphates. researchgate.net

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | P2₁3 |

| a (Å) | 11.649(4) |

| Z (molecules/unit cell) | 4 |

Data sourced from Kakihana et al. (2004). nih.gov

The lactate ligand, possessing both a carboxylate and a hydroxyl group, can coordinate to the titanium center in different ways. The predominant binding mode observed for lactate is as a chelating ligand, where both the carboxylate oxygen and the deprotonated hydroxyl oxygen bind to a single titanium atom, forming a stable five-membered ring. acs.orgresearchgate.netresearchgate.net This chelating behavior is a common feature in titanium-α-hydroxy carboxylate complexes. researchgate.net

In the mononuclear complex [Ti(C₃H₄O₃)₃]²⁻, the titanium atom is coordinated by six oxygen atoms from three bidentate lactate ligands, resulting in a slightly distorted octahedral geometry. acs.org The Ti-O bond distances to the carboxylate oxygen are typically around 2.05 Å to 2.071(5) Å, while the Ti-O bonds to the alkoxide oxygen are significantly shorter and stronger, at approximately 1.848(5) Å to 1.86 Å. acs.orgresearchgate.net

While chelation to a single metal center is common, bridging modes have also been proposed, particularly in the context of titanium dioxide surfaces. It has been suggested that the carboxylate group can bind to two adjacent titanium atoms connected by a double oxygen bridge (Ti(μ-O)₂Ti). researchgate.netnews-medical.net The stoichiometry of this compound complexes can vary. Besides the 1:3 (Ti:lactate) complex, a 1:2 complex, titanium(IV) bis(ammonium-lactato)dihydroxide (TiBALDH), is also commercially available and widely used. researchgate.netrsc.org

X-ray Diffraction Analysis of Mononuclear and Oligomeric Forms

Spectroscopic Investigations of this compound Coordination

Spectroscopic techniques are invaluable for probing the structure, bonding, and dynamics of this compound complexes, both in the solid state and in solution.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of this compound complexes in solution. For instance, the formation of the water-soluble [Ti(lactate)₃]²⁻ complex can be monitored by ¹H and ¹³C NMR. researchgate.net The ¹H NMR spectrum of this complex shows a characteristic quartet and doublet, while the ¹³C NMR spectrum displays distinct peaks corresponding to the carboxyl, methine, and methyl carbons of the coordinated lactate ligand. nih.govresearchgate.net

NMR studies have also been instrumental in elucidating the complex equilibria that exist in solutions of this compound precursors like TiBALDH. rsc.org These studies have shown that TiBALDH is in equilibrium with mononuclear this compound species and TiO₂ nanoparticles. rsc.org The chemical shifts observed in the NMR spectra can provide detailed information about the coordination environment of the lactate ligand. researchgate.net For example, in some cases, lactate resonances in blood plasma can become "NMR-invisible" due to binding with macromolecules, and the addition of certain agents can increase the intensity of these signals. core.ac.uk

| Carbon | [Ti(lactate)₃]²⁻ |

| C=O (carboxylate) | 188.4 |

| CH-O | 82.2 |

| CH₃ | 19.9 |

Data sourced from Seisenbaeva et al. (2021). researchgate.net

Fourier Transform Infrared (FTIR) and Raman spectroscopy provide insights into the functional groups present in this compound complexes and how they are affected by coordination to the titanium center. The vibrational spectra of (NH₄)₂[Ti(C₃H₄O₃)₃] have been reported and support the structure determined by X-ray diffraction. nih.govacs.org

The coordination of the lactate ligand to titanium results in characteristic shifts in the vibrational frequencies of the carboxylate and hydroxyl groups. The FTIR spectra of TiO₂ nanoparticles synthesized using lactate often show bands corresponding to the stretching and bending vibrations of C=O and CH₃ groups from the lactate ligand. nih.gov Additionally, the presence of Ti-O-Ti bridging bonds in oligomeric species or on the surface of TiO₂ nanoparticles can be identified by characteristic bands in the low-frequency region of the FTIR and Raman spectra. ppaspk.org For example, a band at around 781 cm⁻¹ has been attributed to Ti-OH vibrations and Ti-O bonds. researchgate.net The absence of non-bonded functional groups in the spectra of [Ti(C₃H₄O₃)₃]²⁻ suggests that the formation of oligomers is restricted in this particular complex. nih.gov

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound complexes and can provide information about their stability. Titanium(IV) complexes are generally colorless, but ligand-to-metal charge transfer (LMCT) bands can sometimes be observed in the UV region. nih.gov In the case of TiO₂ nanoparticles synthesized from this compound, a broad, intense absorption is typically seen around 400 nm. ajgreenchem.com The addition of a surfactant to a TiO₂ sol derived from a lactate precursor has been shown to cause a red shift in the absorption edge, indicating a change in the electronic structure and a reduction in the band gap. bme.hu The stability of this compound solutions can also be monitored using UV-Vis spectroscopy, as changes in the absorption spectrum can indicate hydrolysis or condensation reactions. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Fingerprints

Solution-Phase Equilibrium and Speciation of this compound Systems

The behavior of this compound complexes in solution is characterized by a complex and dynamic equilibrium involving various species. This equilibrium is highly sensitive to environmental conditions such as pH, concentration, and the presence of other chemical agents. The commercially available precursor, Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH), serves as a primary example of this intricate system. In aqueous solutions, it does not exist as a single, stable entity but rather as a mixture of this compound complexes in equilibrium with titanium dioxide (TiO₂) nanoparticles. rsc.orgresearchgate.netnih.govrsc.org A principal structure suggested in this equilibrium is the tetranuclear oxo-complex, (NH₄)₈[Ti₄O₄(lactate)₈]·4H₂O. researchgate.netrsc.org This compound, while individual in its solid state, dissociates in solution to partake in an equilibrium that also involves the mononuclear complex, ammonium tris-lactato-titanate ((NH₄)₂[Ti(Lactate)₃]). researchgate.netnih.gov

The pH of the aqueous medium is a critical factor that dictates the speciation and stability of this compound systems. rsc.org The chemical equilibrium between soluble this compound complexes and TiO₂ nanoparticles is directly influenced by pH, which can promote the formation of polymeric structures through condensation reactions. rsc.orgrsc.org

In acidic solutions, the equilibrium tends to favor the formation of monodisperse anatase nanoparticles. rsc.orgrsc.org For instance, at acidic pH values (e.g., 4.0), the amount of soluble Ti(IV) increases, suggesting that the equilibrium shifts away from the formation of insoluble TiO₂ and towards soluble complex species. rsc.org

Conversely, under basic pH conditions (e.g., pH 8.5), condensation reactions are favored. This leads to a decrease in the concentration of soluble Ti(IV) and the promotion of gel formation, which contains polymeric species and anatase nanoparticles. rsc.orgrsc.org The dilution of concentrated TiBALDH solutions also affects the equilibrium; upon dilution with deionized water, large particles (approx. 18.6 nm) break down into smaller ones (approx. 5.2 nm), suggesting the reversible formation of polymers through intermolecular interactions. rsc.orgrsc.org This process is slow, with the new equilibrium being reached after approximately 10 hours. rsc.orgrsc.org

| Condition | Observation | Inferred Effect on Equilibrium | Citation |

|---|---|---|---|

| Acidic pH (e.g., 4.0, 4.5) | Increased amount of soluble Ti(IV); formation of monodisperse anatase nanoparticles (~5 nm). | Equilibrium shifts toward soluble this compound complexes. | rsc.orgrsc.org |

| Basic pH (e.g., 8.5) | Lower amount of soluble Ti(IV); condensation reactions promoted, forming a gel. | Equilibrium shifts toward the formation of insoluble, polymeric TiO₂. | rsc.orgrsc.org |

| Dilution in Water | Particle size decreases (e.g., from 18.6 nm to 5.2 nm); equilibrium is reached after 10 hours. | Reversible dissociation of polymeric this compound complexes. | rsc.org |

The coordination sphere of titanium in lactate complexes is subject to dynamic ligand exchange with other molecules present in the solution, including solvents and various substrates. researchgate.netacs.org This dynamic behavior is a key feature of their reactivity. researchgate.net

The equilibrium can be shifted by changing the polarity of the solvent. nih.gov The application of less polar solvents, such as methanol (B129727) or ethanol (B145695), pushes the equilibrium towards the formation of nano-TiO₂. nih.gov In contrast, the addition of strongly solvating media, like dimethyl sulfoxide (B87167) (DMSO), can reverse this process, favoring the dissolved complex species. nih.gov

Ligand exchange with other substrates is highly specific. Studies have shown that this compound complexes react rapidly with phosphate (B84403) groups, leading to the precipitation of titanium oxide or titanium phosphate. rsc.org This indicates a strong affinity and subsequent ligand exchange or reaction. Therefore, the use of phosphate buffers in biomineralization synthesis with TiBALDH is generally avoided. rsc.orgrsc.org Conversely, ligands such as acetate (B1210297) and citrate (B86180) can interact with the system to increase the dissolution of titanium oxide, suggesting a different mode of ligand interaction or exchange. rsc.org Neutral salts like Na₂SO₄, NaNO₃, and NaCl, however, appear to have no significant influence on the equilibrium. rsc.org

NMR studies on related systems, such as titanium(IV) alkoxides with α-hydroxy acids, confirm that a dynamic ligand exchange is often a prerequisite for subsequent chemical reactions. acs.org

| Exchanging Species | Effect on this compound System | Citation |

|---|---|---|

| Less Polar Solvents (Methanol, Ethanol) | Shifts equilibrium toward nano-TiO₂ formation. | nih.gov |

| Strongly Solvating Solvents (DMSO) | Reverts equilibrium toward soluble this compound complexes. | nih.gov |

| Phosphate Groups | Reacts rapidly, causing precipitation. | rsc.orgrsc.org |

| Acetate and Citrate Ligands | Can increase the solubility of titanium oxide. | rsc.org |

| Neutral Salts (Na₂SO₄, NaNO₃, NaCl) | No significant influence on the equilibrium. | rsc.org |

pH-Dependent Equilibria and Formation of Polymeric Species

Computational and Theoretical Modeling of this compound Coordination and Stability

Computational chemistry provides powerful tools to investigate the structure, bonding, and behavior of this compound complexes at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and bonding of molecules. While dedicated DFT studies on the electronic structure of isolated this compound complexes are not extensively detailed in the provided literature, the methodology has been applied to closely related systems, providing valuable insights. For instance, Time-Dependent DFT (TD-DFT) has been effectively used to predict the UV-visible absorbance spectra of various titanium(IV) species in aqueous solutions, helping to identify the presence of different polynuclear hydrolyzed species. rsc.orgresearchgate.net

More directly relevant are DFT studies on the interaction between lactate-containing polymers and titanium dioxide surfaces, which serve as a model for the surface-capping of nanoparticles by lactate ligands. univpm.itresearchgate.net In studies of poly lactic-co-glycolic acid (PLGA) interacting with different TiO₂ polymorphs, DFT calculations showed that the anatase form of TiO₂ is the most favorable for adsorbing the polymer. univpm.it These calculations are used to determine adsorption energies and analyze the bonding between the functional groups of the lactate units and the titanium atoms on the surface, revealing the preferred binding modes and the stability of the resulting interface. univpm.itresearchgate.net

Molecular Dynamics (MD) simulations are employed to model the physical movement of atoms and molecules over time, providing a detailed picture of the behavior of this compound systems in solution. These simulations can reveal conformational dynamics, interactions with solvent molecules, and the process of adsorption onto surfaces. karazin.uaacs.org

Specifically, MD simulations, including advanced techniques like metadynamics, have been used to study the conformations of lactate ions near the surfaces of TiO₂ crystals. karazin.ua These studies have revealed anisotropy in the stable conformations of the ions depending on the specific crystal plane of TiO₂ ({001} vs. {110}), offering a molecular-level understanding of how lactate interacts with different nanoparticle facets. karazin.ua

MD simulations have also been combined with DFT to investigate the behavior of lactate-containing polymers (PLGA) at TiO₂ interfaces. univpm.it These simulations can track the stabilization pathway of the polymer on the titania surface over time, providing insights into the dynamic process of surface capping and the resulting mechanical properties of the composite system. univpm.it The broader application of MD to simulate the interaction of various biomolecules with TiO₂ surfaces further underscores the power of this technique to elucidate the solution behavior of titanium-biomolecule systems. acs.orgacs.org

Reaction Mechanisms and Pathways Involving Titanium Lactate

Mechanism of Titanium Lactate (B86563) Hydrolysis and Condensation

Titanium lactate, particularly in the form of Titanium(IV) bis(ammonium lactate)dihydroxide (TiBALDH), is a water-soluble precursor frequently used in the synthesis of titanium dioxide (TiO2). rsc.orgrsc.org While it is often considered stable in aqueous solutions, evidence suggests it exists in a complex equilibrium. rsc.org The hydrolysis and condensation of this compound are fundamental processes that lead to the formation of TiO2.

The process begins with the hydrolysis of the this compound complex. In aqueous environments, the lactate ligands can be replaced by water molecules. This is followed by condensation reactions. reading.ac.uk The specific nature of the this compound species in solution can be complex, with suggestions of structures like [Ti4O4(lactate)8]8-. rsc.orgresearchgate.net The equilibrium between these complex ions and TiO2 is influenced by factors such as concentration, pH, and the presence of other ions. rsc.orgrsc.org

A proposed schematic for the formation of anatase TiO2 aggregates from TiBALDH involves initial hydrolysis to form Ti(C3H6O3)(OH)4, followed by the condensation of the remaining lactic acid ligand and subsequent auto-condensation of Ti(OH)6. reading.ac.uk It is also possible for condensation to occur after the dissociation of the first lactic acid ligand. reading.ac.uk

The stability of TiBALDH in aqueous solution is a key factor in its use for biomimetic TiO2 synthesis. rsc.orgrsc.org Studies have shown that upon dilution with deionized water, the particle size of the titanium species decreases, suggesting reversible formation of polymers of this compound complexes that reach equilibrium over time. rsc.orgrsc.org The pH of the solution plays a critical role; basic conditions promote condensation reactions, leading to the formation of a gel containing anatase nanoparticles, while acidic conditions can result in the formation of monodisperse anatase nanoparticles. rsc.orgrsc.org

The hydrolysis of titanium precursors like titanium tetrachloride (TiCl4) can also provide insights into the condensation process. The hydrolysis of TiCl4 is enhanced by an increase in pH, which in turn increases the rate of the condensation reaction. scielo.br However, very high pH can lead to rapid precipitation and inhibit controlled grain growth. scielo.br

Catalytic Reaction Mechanisms Mediated by this compound and its Surface Interactions

Mechanisms of Substrate Adsorption and Activation on Titanium-Lactate Centers

The catalytic activity of titanium-based systems, including those involving lactate ligands, is intrinsically linked to the adsorption and activation of substrates on the titanium centers. The surface of titanium and its oxides plays a crucial role in mediating these interactions. The presence of hydroxyl (-OH) groups on the titanium surface, which can be introduced through various activation treatments, is fundamental for the subsequent functionalization and interaction with molecules. nih.gov

Protein adsorption is a key area where these surface interactions are critical. The adsorption behavior of proteins like albumin and fibrinogen on titanium substrates is influenced by the surface topography and chemistry. researchgate.net Studies have shown that both proteins can adsorb to flat titanium surfaces in a mix of orientations. researchgate.net The surface modification of titanium, for instance with zwitterionic phosphorylcholine (B1220837) or sulfobetaine, can significantly reduce protein adsorption and platelet deposition. nih.gov

In catalytic applications, the adsorption of reactants to the titanium center is the initial step. For example, in the context of blood compatibility, the adsorption of blood-associated proteins is a primary event. acs.org The nature of the titanium surface, whether it's a flat substrate or composed of titania nanotubes (TNTs), affects the conformation of the adsorbed proteins, which in turn influences subsequent biological responses like platelet adhesion. researchgate.net The surface properties, including hydrophilicity and the presence of specific chemical groups, dictate the extent and nature of this adsorption. nih.gov

Organic Transformations and Stereoselectivity Influenced by Titanium(IV) Lactate Enolates

Carbon-Carbon Bond Formation (e.g., Michael Additions, Allylation)

Titanium(IV) enolates derived from lactate-based chiral ketones are powerful intermediates for stereoselective carbon-carbon bond formation, particularly in Michael additions. acs.orgnih.govfigshare.comub.edu These reactions involve the conjugate addition of the titanium enolate to α,β-unsaturated compounds. The stereochemical outcome of these additions can be controlled with high precision, often yielding products with excellent diastereomeric ratios. acs.orgnih.govfigshare.com

A key aspect of these transformations is the role of an additional Lewis acid, such as TiCl4 or SnCl4. acs.orgresearchgate.netnih.govfigshare.com The presence of this second Lewis acid is thought to lead to the formation of bimetallic enolates. acs.orgub.eduresearchgate.netnih.govfigshare.com These bimetallic species are proposed to be more reactive and direct the approach of the electrophile through cyclic transition states, thereby enhancing stereoselectivity. acs.orgub.eduresearchgate.netnih.govfigshare.com

The structure of the lactate-derived ketone and the specific Lewis acid used are critical factors in determining the stereochemical course of the reaction. nih.gov For instance, substrate-controlled Michael additions of the titanium(IV) enolate of a lactate-derived ketone to acyclic α,β-unsaturated ketones have been shown to provide 2,4-anti-4,5-anti dicarbonyl compounds with high diastereoselectivity. acs.orgnih.govfigshare.com

While the focus has been on Michael additions, the principles of using titanium enolates for stereocontrolled C-C bond formation extend to other reactions like allylation. Theoretical and experimental studies suggest that titanium(IV) enolates can exhibit biradical character, which opens up possibilities for radical-based transformations. ub.eduresearchgate.net This dual reactivity, as both a nucleophile and a potential radical species, underscores the versatility of titanium enolates in organic synthesis.

Oxygen-Containing Product Formation (e.g., Asymmetric Epoxidation)

Titanium complexes, often in conjunction with chiral ligands, are renowned for their ability to catalyze asymmetric epoxidation reactions, most famously the Sharpless Asymmetric Epoxidation. scripps.eduwikipedia.org This reaction utilizes a catalyst formed from titanium(IV) isopropoxide and a chiral tartrate ester, such as diethyl tartrate, to epoxidize allylic alcohols with high enantioselectivity. scripps.eduwikipedia.org

While the classic Sharpless system uses tartrates, research has also explored the use of titanium complexes with lactate-type ligands for asymmetric epoxidation. researchgate.net A family of titanium(IV) alkoxide compounds with alkyl lactate ligands has been synthesized and studied for the asymmetric epoxidation of cinnamyl alcohol. researchgate.net However, these particular lactate-based complexes showed low control over enantioselectivity, which was attributed to their dynamic behavior in solution. researchgate.net

The mechanism of the Sharpless epoxidation is believed to involve a dimeric titanium-tartrate complex as the active catalyst. wikipedia.orgresearchgate.net The allylic alcohol substrate coordinates to the titanium center, and the peroxide oxidant delivers an oxygen atom to one face of the double bond, directed by the chiral tartrate ligand. scripps.eduwikipedia.org

Heterogeneous titanium-silica catalysts have also been developed for the epoxidation of alkenes and allylic alcohols. researchgate.net These catalysts, prepared by treating silica (B1680970) with a titanium alkoxide, are effective for epoxidation at room temperature. researchgate.net The reactivity of the olefin substrate depends on its structure, allowing for selective epoxidation. researchgate.net

Mechanisms of Interaction with Biological Molecules (e.g., Lactate Dehydrogenase, Proteins)

The interaction of this compound with biological molecules is a complex subject, largely explored through the lens of its role as a precursor in the synthesis of titanium dioxide (TiO2) nanoparticles and as a surface-capping agent. The commercially available form, Titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH), exists in aqueous solutions as an equilibrium of various this compound complexes, polymers, and anatase TiO2 nanoparticles. rsc.orgrsc.org This equilibrium is sensitive to factors such as concentration, pH, and the presence of other ions, which in turn influences its interactions with biomolecules. rsc.orgrsc.org

Interaction with Lactate Dehydrogenase (LDH)

Research into the direct interaction between this compound complexes and lactate dehydrogenase (LDH) is often intertwined with studies on TiO2 nanoparticles. Studies using nanoparticulate anatase TiO2, for which this compound can be a precursor, have demonstrated a significant interaction with LDH.

Spectral analysis has confirmed that nanoparticulate anatase TiO2 can directly bind to LDH. nih.gov This binding alters the structure and function of the enzyme. nih.gov It has been observed that the interaction can lead to the unfolding of the protein structure. nih.gov Furthermore, the binding of TiO2 nanoparticles to LDH can affect the measurement of LDH activity, a common method for assessing cytotoxicity, suggesting that the nanoparticles can sequester the enzyme. researchgate.netnih.gov

The binding of nanoparticulate anatase TiO2 to LDH has been quantified, with binding constants determined to be 1.77 x 10⁸ L mol⁻¹ and 2.15 x 10⁷ L mol⁻¹, respectively, for different binding sites. nih.gov The binding distance between the nanoparticle and the tryptophan residue of LDH was calculated to be 4.18 nm. nih.gov The interaction also impacts the enzyme's kinetics, as detailed in the table below.

Table 1: Kinetic and Binding Parameters of Nanoparticulate Anatase TiO₂ Interaction with LDH

| Parameter | Value (Low Concentration) | Value (High Concentration) |

|---|---|---|

| Km (µM) | 0.006 | 0.031 |

| Vmax (unit mg⁻¹ protein min⁻¹) | 1,149 | 221 |

| Binding Constant 1 (L mol⁻¹) | 1.77 x 10⁸ | - |

| Binding Constant 2 (L mol⁻¹) | 2.15 x 10⁷ | - |

Data sourced from studies on nanoparticulate anatase TiO₂. nih.gov

Interaction with Other Proteins

The interaction of this compound species with other proteins is of significant interest, particularly in the context of biomimetic material synthesis and biocompatibility. The lactate ligands on the surface of titanium-containing nanoparticles play a crucial role in mediating these interactions.

In one study, it was found that lactate-capped TiO2 nanoparticles did not interact significantly with the SARS-CoV-2 nsp1 protein. rsc.org This suggests that the strongly bound, chelate-forming lactate ligands can block the surface of the nanoparticle, preventing its interaction with the protein. rsc.org The lactate units are believed to bind in a chelating fashion to a single titanium atom. rsc.org

Conversely, the precursor TiBALDH is often used in the biomimetic synthesis of TiO2 precisely because it can interact with proteins in aqueous solutions, which can then act as templates. rsc.orgrsc.org The equilibrium in TiBALDH solutions between this compound polymers and a TiO2 core can be shifted by the presence of peptides. researchgate.net The interaction is thought to occur via molecular interactions between carboxylic groups and hydrogen bonds. researchgate.net

The general mechanism of protein interaction with titanium surfaces involves electrostatic interactions between charged groups on the protein (like COO⁻) and hydroxyl groups on the titanium surface. mdpi.com The presence of lactate as a chelating agent on the surface can modify these interactions. For instance, inflamed biological media can be rich in chelating carboxylates like lactate, which can alter the surface charge density of TiO2 and influence protein binding. nih.gov

Table 2: Summary of this compound-Related Interactions with Proteins

| Interacting Species | Biological Molecule | Observed Effect | Reference |

|---|---|---|---|

| Nanoparticulate Anatase TiO₂ | Lactate Dehydrogenase (LDH) | Direct binding, enzyme activation at low concentrations, structural unfolding. | nih.gov |

| Lactate-capped TiO₂ Nanoparticles | SARS-CoV-2 nsp1 Protein | No significant interaction observed. | rsc.org |

It is important to note that TiBALDH can react rapidly with phosphate (B84403) groups, which means that phosphate buffers should be avoided in studies of its interaction with biomolecules like DNA. rsc.org

Advanced Applications of Titanium Lactate in Material Science

Development of Advanced Coatings and Thin Films from Titanium Lactate (B86563) Precursors

The synthesis of high-quality coatings and thin films is crucial for numerous technological applications. Titanium lactate serves as a precursor in several deposition techniques, offering advantages in specific contexts due to its handling properties and reactivity.

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are powerful techniques for creating uniform, conformal thin films with precise thickness control at the atomic or molecular level. rsc.org These methods rely on volatile chemical precursors that react on a substrate surface in a controlled manner.

While this compound, specifically in the form of titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH), is utilized in methods like mist CVD, its application as a primary precursor in mainstream ALD and CVD processes for depositing titanium dioxide (TiO₂) films is not extensively documented in scientific literature. mdpi.comfrontiersin.org The field of ALD and CVD for titania films is dominated by other titanium precursors known for their high volatility and reactivity.

Commonly used precursors for ALD and CVD of TiO₂ include:

Titanium tetrachloride (TiCl₄) : A widely used precursor due to its reactivity, but it produces corrosive hydrochloric acid (HCl) as a byproduct. mdpi.comrsc.org

Tetrakis(dimethylamido)titanium (TDMA-Ti) : An alternative that avoids chlorine contamination and is suitable for lower deposition temperatures. mdpi.comnih.gov

Titanium isopropoxide (TTIP) : A metal-organic precursor used in MOCVD (Metal-Organic Chemical Vapor Deposition). researchgate.net

The choice of precursor in ALD and CVD is critical as it influences the deposition temperature, film purity, and growth rate. For instance, the thermal stability of a precursor dictates the maximum processing temperature. researchgate.net While novel precursors are continuously being developed to overcome limitations of existing ones, this compound's role in conventional ALD and CVD remains an area for potential future exploration. rsc.org

A variation known as "mist CVD" has successfully employed a water-soluble this compound complex to prepare lithium titanate (Li₄Ti₅O₁₂) thin films. In this process, mist particles atomized from an aqueous solution containing the this compound complex and a lithium salt are transported to a heated substrate, forming a dense and smooth film. frontiersin.org

Table 1: Comparison of Selected Titanium Precursors for Deposition Techniques

| Precursor | Deposition Technique(s) | Key Characteristics |

| Titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH) | Mist CVD, Biomimetic Synthesis | Water-soluble, stable in aqueous solutions at neutral pH. mdpi.com |

| Titanium tetrachloride (TiCl₄) | ALD, CVD | High reactivity, produces corrosive byproducts. mdpi.comrsc.org |

| Tetrakis(dimethylamido)titanium (TDMA-Ti) | ALD, CVD | Non-corrosive byproducts, suitable for lower temperatures. mdpi.comnih.gov |

| Titanium isopropoxide (TTIP) | MOCVD | Metal-organic precursor, thermal decomposition forms TiO₂. researchgate.net |

Bio-Inspired Synthesis of Nanomaterials with Controlled Morphology

Bio-inspired material synthesis mimics natural processes to create complex, functional nanostructures under mild conditions. This compound, particularly TiBALDH, is a favored precursor in this domain due to its stability and solubility in water, which is the medium for most biological reactions. mdpi.comnih.gov

The use of biomolecules such as amino acids, peptides, and proteins can direct the nucleation and growth of titanium dioxide (TiO₂) from a this compound precursor, influencing the final morphology and crystal phase of the nanomaterial. mdpi.comfrontiersin.org These biomolecules can act as templates or catalysts in the synthesis process. mdpi.com

Research has shown that TiBALDH exists in an equilibrium with TiO₂ nanoparticles in aqueous solutions. mdpi.comnih.gov This equilibrium can be shifted and controlled by various factors, including pH, concentration, and the presence of biomolecules. researchgate.netmdpi.comnih.gov For example, in acidic conditions, monodisperse anatase nanoparticles of approximately 5 nm can be formed from TiBALDH solutions. researchgate.netmdpi.comnih.gov

The interaction between biomolecules and the titanium precursor is key. For instance, peptides rich in positively charged residues have been used for TiO₂ biomineralization. researchgate.net The selection of peptides that interact directly with the TiBALDH precursor can guide the formation of specific nanostructures. researchgate.net DNA has also been used as a scaffold, where the initial 5.2 nm particles from a diluted TiBALDH solution condense to form a hybrid DNA-TiO₂ wire-like structure.

The ability to use biomolecules to control the synthesis of TiO₂ from this compound opens up possibilities for creating novel nanomaterials with tailored properties for applications in photocatalysis, sensing, and biomedicine.

Tailoring Material Properties through this compound Integration

The incorporation of lactate functional groups, and in some cases this compound-related compounds, can be used to modify and enhance the properties of materials, particularly for biomedical applications.

The surface properties of titanium and its alloys are critical for their success as biomedical implants, as the surface directly interacts with biological tissues. ecu.edu.auplos.org Modifying these surfaces can improve biocompatibility, promote osseointegration, and add antibacterial properties. mdpi.com

While direct functionalization of titanium substrates with this compound is not widely reported, related compounds containing lactate have been successfully used. For example, nano-calcium phosphate (B84403)/chitosan lactate multifunctional coatings have been applied to titanium substrates. mdpi.com These coatings, created through a single-step anodization and anaphoretic deposition process, have shown advanced corrosion resistance and antibacterial properties. mdpi.com

In a different approach, an electrolyte solution containing glycerol (B35011) and lactic acid has been used for the electrolysis treatment of nickel-titanium (Ni-Ti) alloys. frontiersin.org This treatment increased the thickness of the surface oxide layer and altered its composition, demonstrating the role of lactate-containing solutions in surface modification. frontiersin.org The functionalization of titanium surfaces with various bioactive molecules is a broad area of research, with the goal of enhancing cellular adhesion and tissue regeneration. nih.gov

The use of lactate in these contexts highlights the versatility of this organic component in creating functional surfaces for advanced biomedical applications.

Analytical Methodologies for Investigating Titanium Lactate Systems

In-Situ Spectroscopic Analysis of Titanium Lactate (B86563) Reactions

In-situ spectroscopic methods are indispensable for observing the molecular-level interactions between lactate and titanium surfaces in real-time and in their native environment, typically aqueous solutions. These techniques provide direct evidence of adsorption mechanisms and the nature of the surface complexes formed.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a leading technique in this domain. acs.org It allows for the investigation of adsorption from aqueous solutions onto thin films of metal oxides like titanium dioxide (TiO2). researchgate.net By passing an infrared beam through an internal reflection element (e.g., ZnSe) coated with a thin film of TiO2, the technique can detect vibrational modes of molecules adsorbed to the film's surface from a liquid in contact with it. researchgate.net When studying titanium-lactate systems, ATR-FTIR can identify the coordination of the lactate's carboxylate group with the titanium surface. The frequency shifts in the symmetric (νs) and asymmetric (νas) stretching modes of the carboxylate group (COO⁻) can distinguish between different binding geometries, such as monodentate, bidentate chelating, or bidentate bridging complexes. researchgate.net Studies on similar molecules, like aromatic carboxylic acids, have successfully used this method to characterize surface complexes on TiO2. researchgate.net Furthermore, advancements in microfluidics integrated with ATR spectroscopy offer the potential for spatiotemporal monitoring of chemical reactions, which could be applied to track the kinetics of titanium lactate complex formation. rsc.org

Electrochemical Techniques for Studying Titanium-Lactate Interactions in Environmental Systems

Electrochemical techniques are fundamental for characterizing the corrosion behavior and surface stability of titanium and its alloys in lactate-containing environments, such as Ringer's lactate solution or artificial saliva. aip.orgnih.govnih.gov These methods provide quantitative data on corrosion rates, passive film stability, and the influence of lactate on these properties. researcher.lifemdpi.com The good corrosion resistance of titanium is typically due to a protective, self-adhering passive oxide film, primarily composed of TiO2. nih.gov However, this film's integrity can be compromised in complex biological environments. nih.govnih.gov

The general setup for these experiments involves a three-electrode electrochemical cell, with the titanium sample as the working electrode, a reference electrode (like a saturated calomel (B162337) electrode or Ag/AgCl), and a counter electrode (often graphite (B72142) or platinum). emerald.comresearchgate.net The electrolyte is a lactate-containing solution, and tests are typically conducted at physiologically relevant temperatures (e.g., 37°C). nih.govemerald.com

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used extensively to study the properties of the passive film on titanium in the presence of lactate. aip.orgnih.gov The method involves applying a small amplitude AC potential over a wide range of frequencies and measuring the current response. The resulting impedance data is often visualized in Nyquist and Bode plots and fitted to an equivalent electrical circuit (EEC) model to extract physical parameters of the electrochemical system. aip.orgnih.gov

The Nyquist plots for titanium in lactate solutions often show depressed semicircles, which indicates that the corrosion process is mainly controlled by charge transfer. nih.gov The EEC model typically includes elements such as the solution resistance (R1), the charge transfer resistance (R2 or Rp), and a constant phase element (CPE) which represents the non-ideal capacitance of the passive film. nih.gov43.230.198 The charge transfer resistance (R2) is inversely proportional to the corrosion rate; a higher R2 value signifies better corrosion resistance. nih.govemerald.com

Research has shown that the presence and concentration of lactic acid significantly affect the corrosion of titanium. nih.govresearcher.life For instance, in artificial saliva, increasing the concentration of lactic acid leads to a decrease in the R2 value, indicating that lactate accelerates the corrosion process. nih.gov This is further demonstrated by the change in EIS parameters over immersion time.

Table 1: Example of EIS Parameters for Titanium in Artificial Saliva with Varying Lactic Acid Content and Immersion Time This table is generated based on findings reported in scientific literature. nih.gov

| Lactic Acid (g/L) | Immersion Time (h) | Solution Resistance (R1) (Ω·cm²) | Charge Transfer Resistance (R2) (kΩ·cm²) |

| 0 | 24 | 25.5 | 680.7 |

| 0 | 168 | 24.1 | 550.2 |

| 1.6 | 24 | 22.8 | 450.3 |

| 1.6 | 168 | 21.5 | 310.8 |

| 5.0 | 24 | 19.7 | 280.1 |

| 5.0 | 168 | 18.2 | 150.6 |

Potentiodynamic polarization is a destructive technique where the potential of the working electrode is scanned at a constant rate, and the resulting current is measured. nih.govacs.org The resulting polarization curve provides key parameters about the corrosion process, including the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential. aip.orgresearchgate.net

Table 2: Example of Potentiodynamic Polarization Data for Commercially Pure Titanium (cp-Ti) in Ringer's Lactate Solution This table is generated based on findings reported in scientific literature. emerald.com

| Sample | Corrosion Potential (Ecorr) (V vs. SHE) | Corrosion Current Density (icorr) (µA/cm²) | Corrosion Rate (mm/year) |

| cp-Ti (Control) | -0.277 | 3.58 | 0.034 |

| cp-Ti (Surface Modified) | 0.083 | 1.22 | 0.011 |

These studies demonstrate that while titanium is generally passive, the presence of lactate in the environment can influence its electrochemical stability, a critical consideration for biomedical implants. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Chromatographic and Mass Spectrometric Methods for Elucidating Reaction Products

To fully understand the titanium-lactate system, it is crucial to identify the chemical species that result from their interaction. These can include soluble titanium complexes, lactate degradation products, or other intermediates. A combination of chromatography for separation and mass spectrometry for detection and identification is the most powerful approach for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often in a tandem configuration (LC-MS/MS), is a primary technique for this type of analysis. nih.govmdpi.com In a typical workflow, the aqueous solution from a titanium-lactate reaction would be injected into an HPLC system. The HPLC column separates the various components of the mixture based on their chemical properties (e.g., polarity, size). The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), allowing for their identification and quantification. nih.gov This approach has been successfully used to identify the phototransformation products of organic molecules on titanium dioxide surfaces, providing a model for how titanium-lactate reaction products could be analyzed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile or semi-volatile reaction products. researchgate.netresearchgate.net If the reaction between titanium and lactate produces volatile organic compounds, GC-MS can effectively separate and identify them. For analysis of non-volatile species like lactic acid or its metal complexes, a derivatization step may be required to make them volatile enough for GC analysis. mdpi.comresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is extremely sensitive for detecting trace metallic elements. When coupled with HPLC, it creates a hyphenated technique (HPLC-ICP-MS) ideal for metal speciation. mdpi.com This could be used to separate different soluble titanium-containing species or complexes formed in a reaction with lactate, providing information on the chemical form of the released titanium. mdpi.com

Environmental Chemical Aspects and Degradation Mechanisms of Titanium Lactate

Abiotic Degradation Pathways in Aqueous Environments

The primary abiotic degradation pathways for titanium lactate (B86563) in aqueous environments are hydrolysis and, to a lesser extent, photolysis. These processes lead to the transformation of the soluble organometallic complex into less soluble inorganic titanium species.

Hydrolysis:

The hydrolysis of water-soluble titanium lactate complexes, such as titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH), is a critical degradation pathway. rsc.orgmdpi.com In aqueous solutions, this compound does not exist as a single, stable entity but rather in a dynamic equilibrium with other species, including titanium dioxide (TiO2) nanoparticles. rsc.orgresearchgate.net This equilibrium is significantly influenced by environmental factors. rsc.org

The process of hydrolysis involves the reaction of the titanium complex with water, leading to the cleavage of the titanium-lactate bonds and the subsequent formation of titanium oxo-hydroxo species. These intermediates then undergo condensation reactions to form TiO2 nanoparticles. researchgate.net The nature of the final product is highly dependent on the reaction conditions.

Several factors affect the rate and outcome of hydrolysis:

Concentration: Dilution of a concentrated this compound solution with water shifts the equilibrium toward the formation of TiO2 nanoparticles. rsc.org For instance, diluting a 2.078 M TiBALDH solution, which contains particles of approximately 18.6 nm, results in smaller particles of around 5.2 nm, suggesting a reversible polymerization of this compound complexes that reaches a new equilibrium over time. rsc.org

pH: The pH of the aqueous medium has a profound effect on the stability and hydrolysis of this compound. rsc.org In acidic conditions (e.g., pH 4.0-5.5), the solubility of the titanium species can increase, shifting the equilibrium away from TiO2 formation. rsc.org Conversely, basic pH conditions promote condensation reactions, leading to the formation of a gel containing anatase TiO2 nanoparticles. rsc.org

Presence of Ions: Certain ions can interact with the this compound complex and influence its stability. Phosphate (B84403) ions, for example, react rapidly with TiBALDH, which must be considered in environments rich in phosphates. rsc.org However, neutral salts like NaCl, NaNO3, and Na2SO4 appear to have minimal influence on the equilibrium. rsc.org

The hydrolysis ultimately transforms the soluble this compound into particulate titanium dioxide, a more environmentally persistent form. nrc.gov

Table 1: Factors Influencing the Hydrolysis of this compound in Aqueous Environments

| Factor | Effect | Resulting Species/State | Reference |

| Dilution | Shifts equilibrium towards hydrolysis | Formation of smaller TiO2 nanoparticles | rsc.org |

| Acidic pH | Increases solubility of Ti(IV) species | Favors dissolved titanium complexes over TiO2 | rsc.org |

| Basic pH | Promotes condensation reactions | Formation of TiO2 nanoparticle gel | rsc.org |

| Phosphate Ions | Reacts rapidly with the complex | Induces reaction/precipitation | rsc.org |

| Neutral Salts | No significant influence on equilibrium | Equilibrium between complexes and TiO2 remains | rsc.org |

Photolysis:

Photodegradation, the breakdown of compounds by light, is another potential abiotic pathway, particularly for the organic lactate ligand. While direct photolysis data for this compound is limited, studies on related compounds provide insight. The photodegradation of poly(lactic acid) (PLA) is known to occur under UV irradiation. researchgate.net Furthermore, the TiO2 nanoparticles generated from this compound hydrolysis are well-known photocatalysts. mdpi.comacs.org

Once formed, these TiO2 particles can absorb UV light, generating electron-hole pairs. acs.org These reactive species can then participate in redox reactions, potentially degrading the lactate ligands or other organic matter present in the environment. researchgate.netnih.gov Studies have shown that TiO2 can photocatalytically degrade lactose (B1674315) and other organic components found in dairy waste. nih.gov Therefore, a two-step degradation process is plausible: initial hydrolysis of this compound to form TiO2, followed by photocatalytic degradation of the released lactate and other organic substances.

Biogeochemical Cycling and Environmental Fate of this compound

The environmental fate of this compound is determined by its transformation into titanium dioxide and the subsequent behavior of these nanoparticles and the lactate anion. This involves processes of transport, accumulation, and further biological and chemical transformations.

Transformation and Persistence:

Upon entering the environment, this compound is expected to hydrolyze into titanium dioxide nanoparticles and lactate ions. rsc.orgresearchgate.net The lactate ion, being a simple organic acid, is readily biodegradable and can be metabolized by a wide range of microorganisms. amazonaws.commdpi.com Therefore, its persistence in the environment is expected to be low.

The fate of the titanium component is more complex and is linked to the behavior of the resulting TiO2 nanoparticles. These nanoparticles are significantly more persistent than the parent organometallic compound. nih.gov Their properties, such as size and surface charge, are influenced by environmental conditions like pH and the presence of organic matter. nih.gov Transformation processes, including dissolution, aggregation, and complexation, alter the biogeochemical cycle of titanium. irispublishers.com

Mobility and Transport:

Due to its water solubility, unhydrolyzed this compound is likely to be mobile in the environment. safecollegessds.com However, upon its rapid hydrolysis to TiO2 nanoparticles, its mobility is significantly reduced. Studies on TiO2 nanoparticles in agricultural soils have shown very low transport through soil columns. bmuv.de The nanoparticles tend to aggregate and associate with soil and sediment particles, limiting their movement into groundwater. europa.eu However, some studies have indicated that titanium can be mobile under specific soil conditions, such as intense weathering in tropical soils. frontiersin.org The presence of natural organic matter, such as humic acids, can stabilize nanoparticle suspensions, potentially increasing their mobility in aquatic systems. europa.eu

Bioaccumulation:

The titanium released from this compound can be taken up by organisms. Aquatic plants and fish have been shown to bioaccumulate titanium when exposed to TiO2 nanoparticles. researchgate.net Soil fungi, such as Aspergillus niger, are also capable of accumulating titanium from nanoparticles, potentially by dissolving them through the production of organic acids. mdpi.com This suggests that the lactate component of the original compound could play a role in the initial mobilization and bioavailability of the titanium. Once assimilated by microorganisms and plants, titanium can enter the food chain and be transferred to higher trophic levels. researchgate.net

Table 2: Environmental Fate and Transport of this compound and its Degradation Products

| Process | Compound/Species | Influencing Factors | Outcome | Reference |

| Transformation | This compound | Water (hydrolysis), pH, light | Titanium dioxide (TiO2) nanoparticles, lactate ions | rsc.orgresearchgate.netresearchgate.net |

| Mobility | This compound (unhydrolyzed) | Water solubility | High potential mobility in water | safecollegessds.com |

| Mobility | TiO2 Nanoparticles | Aggregation, soil/sediment sorption | Low mobility in soil | bmuv.de |

| Bioaccumulation | Titanium | Bioavailability, organism type | Uptake by plants, fungi, and aquatic organisms | researchgate.netmdpi.com |

| Persistence | Lactate | Microbial activity | Low persistence | amazonaws.commdpi.com |

| Persistence | TiO2 Nanoparticles | Chemical stability | High persistence | nih.gov |

Interaction with Environmental Microorganisms and Enzymes (Excluding Health Effects)

Microorganisms and their enzymes play a dual role in the environmental fate of this compound. They are crucial for degrading the organic component and can also interact with the resulting inorganic titanium species, influencing their form and bioavailability.

Microbial Degradation:

The lactate portion of the this compound molecule is a readily available carbon source for many environmental microorganisms. amazonaws.commdpi.com Bacteria and fungi possess metabolic pathways to utilize simple organic acids like lactate for energy and growth. amazonaws.com This microbial consumption ensures that the organic component of the compound is mineralized, likely to carbon dioxide and water under aerobic conditions. The biodegradation of organometallic compounds can occur through direct enzymatic action or by microbial facilitation of abiotic degradation, for instance, by altering local pH. amazonaws.com

Enzymatic Degradation:

The breakdown of the lactate ligand is facilitated by extracellular enzymes produced by microorganisms. nih.gov Hydrolases, such as esterases, are a major class of enzymes involved in the degradation of polyesters like poly(lactic acid), and similar enzymatic activity would be expected to act on the lactate released from the titanium complex. msu.eduutwente.nl The degradation of the L-lactic acid monomer can cause an increase in the activity of enzymes like lactate dehydrogenase (LDH) in macrophages that may encounter the degradation products. utwente.nl

Interaction with Titanium Dioxide:

The TiO2 nanoparticles formed from this compound degradation interact with environmental microorganisms in various ways, excluding direct health effects.

Accumulation and Transformation: Some soil fungi can actively dissolve and accumulate titanium. mdpi.com The filamentous fungus Aspergillus niger can chelate metals and solubilize mineral phases, including the transformation of biogenic TiO2 nanoparticles. mdpi.com This suggests a microbial role in the weathering and cycling of titanium minerals in the soil.

Inhibition of Microbial Activity: The presence of TiO2 nanoparticles can affect microbial communities. For instance, TiO2 has been shown to inhibit the growth of certain strains of lactic acid bacteria. primescholars.com This interaction is influenced by factors like the surface charge of the bacteria and the nanoparticles. primescholars.com

These interactions demonstrate that while the lactate component is readily biodegraded, the resulting titanium species enter a complex cycle of interactions with the soil and aquatic microbiota, influencing their long-term environmental fate. irispublishers.commdpi.com

Future Research Directions and Emerging Paradigms in Titanium Lactate Chemistry

Rational Design of Next-Generation Titanium Lactate (B86563) Catalysts and Precursors

The future of titanium lactate in catalysis lies in moving beyond serendipitous discovery towards the rational design of catalysts and precursors with precisely controlled activity and selectivity. This approach involves a synergistic combination of computational modeling and advanced synthetic strategies to create tailor-made molecular structures.

A primary area of research is the modification of the lactate ligand itself or the introduction of ancillary ligands to fine-tune the electronic and steric environment of the titanium center. This strategy aims to enhance catalytic performance in specific reactions, such as polymerization. For instance, computational studies, including Density Functional Theory (DFT), are becoming instrumental in predicting how structural changes will affect catalyst behavior. nih.govuva.nl These models can simulate reaction pathways and transition states, offering insights that guide the synthesis of more efficient catalysts. nih.gov

Research is also focused on developing next-generation precursors, such as titanium(IV) bis(ammonium lactate) dihydroxide (TiBALDH), for the controlled synthesis of advanced materials. mdpi.comcas.cnmdpi.com The stability of TiBALDH in aqueous solutions makes it an ideal candidate for bio-inspired and green synthesis routes. mdpi.comrsc.orgrsc.org Future work will likely involve designing TiBALDH derivatives that offer even greater control over the formation of titania nanoparticles with specific facets, sizes, and crystalline phases, which is crucial for applications in photocatalysis and electronics. mdpi.comrsc.org

The relationship between the catalyst's structure and its activity is a key focus. Studies on titania-silica catalysts have shown that the catalytic activity is highly dependent on the coordination of the titanium sites. researchgate.net Tetrahedral TiO4 sites, for example, exhibit higher activity in the conversion of methyl lactate to lactide compared to octahedral TiO6 sites, likely due to a greater number of available vacant coordination sites. researchgate.net This understanding allows for the deliberate design of catalysts with a higher population of the more active sites.

Table 1: Influence of Titanium Coordination on Catalytic Activity

| Titanium Site Geometry | Relative Catalytic Activity | Key Structural Feature | Potential Application |

|---|---|---|---|

| Tetrahedral (TiO4) | High | Increased number of vacant sites | Lactide production researchgate.net |

| Pentacoordinate (TiO5) | Moderate | Intermediate coordination | Polymerization catalysis |

Integration of this compound in Sustainable Chemical Manufacturing Processes

The principles of green chemistry are central to the future of chemical manufacturing, and this compound is poised to play a significant role. ecoonline.comecoonline.com Its utility as a catalyst and precursor, derived from a renewable resource (lactic acid), aligns well with the goals of sustainability, such as waste reduction, use of renewable feedstocks, and design for degradation. ecoonline.comacs.org

One of the most promising applications is in the production of biodegradable polymers, particularly polylactic acid (PLA). This compound-based catalysts are being investigated for the ring-opening polymerization of lactide, a monomer derived from lactic acid. Future research aims to develop highly active and stereoselective catalysts that can produce PLA with specific properties, enhancing its viability as a replacement for petroleum-based plastics.

The use of this compound as a water-soluble and stable precursor for creating photocatalytic titania (TiO2) coatings also contributes to sustainable manufacturing. mdpi.commdpi.com These coatings can be applied to various surfaces for self-cleaning and water purification applications, driven by sunlight. cas.cnmdpi.com Research is focused on optimizing the synthesis of these TiO2 materials from this compound precursors to maximize their photocatalytic efficiency under visible light, further enhancing their green credentials. mdpi.comcas.cn

Advanced Characterization Techniques for Understanding Dynamic Systems

A deeper understanding of how this compound complexes behave during chemical reactions is crucial for optimizing their performance. The dynamic nature of these systems, where species can exist in equilibrium and intermediates are often short-lived, requires advanced, in-situ, and operando characterization techniques. acs.orgrsc.orgrsc.org

Spectroscopic methods are at the forefront of this effort. In-situ and operando techniques, such as Raman, Infrared (IR), and UV-Vis spectroscopy, allow researchers to monitor the catalyst and reacting molecules under actual reaction conditions. rsc.orgresearchgate.netmdpi.com This provides real-time information on the structural evolution of the catalyst, the formation of active sites, and the reaction intermediates. mdpi.comrsc.org For example, in-situ Raman spectroscopy has been used to track the temperature-dependent structural changes of vanadia/titania catalysts, providing insights into how the active species form and behave. mdpi.com Similarly, in-situ UV spectroscopy can confirm the consumption and regeneration of cofactors in enzymatic reactions involving titanium-based materials. rsc.org

X-ray-based techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD), are powerful tools for probing the electronic and geometric structure of the titanium center. mdpi.comresearchgate.netstumejournals.com Operando XAS can reveal changes in the oxidation state and coordination environment of titanium during catalysis, while time-resolved XRD can track phase transformations in the solid state. rsc.org These methods have been instrumental in understanding the complex reaction mechanisms in sodium-ion batteries utilizing TiS2 electrodes, a framework applicable to studying this compound systems. rsc.org

Combining these experimental techniques with computational modeling provides a powerful, synergistic approach. nih.govuva.nl DFT calculations can help to interpret complex spectra and provide a theoretical basis for the observed reaction pathways, validating the experimental findings and guiding future experiments. nih.gov

Table 2: Advanced Techniques for Characterizing this compound Systems

| Technique | Type of Information Obtained | Research Focus |

|---|---|---|

| In-situ / Operando Raman & IR Spectroscopy | Vibrational modes, molecular structure, reaction intermediates | Monitoring catalyst structural changes and reaction pathways in real-time. mdpi.com |